Anti-PIKFyve -

Anti-PIKFyve

Catalog Number: EVT-1533937
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antibody raised against recombinant protein corresponding to amino acid residues 1083-1200 of human PIKfyve (Accession No. Q9Y2I7). Sheep polyclonal; affinity purified. Recognizes Human and Rat PIKfyve. Not yet tested in other species.
Synthesis Analysis

The synthesis of Anti-PIKFyve typically involves organic chemistry techniques that focus on modifying existing chemical structures to enhance their inhibitory properties against PIKfyve. For example, the synthesis of analogs such as the WX8 family involves high-throughput screening to identify compounds that effectively inhibit PIKfyve activity while maintaining selectivity for other kinases .

One method includes the reaction of specific chemical precursors under controlled conditions, often involving solvents like dimethylformamide (DMF) and reagents that facilitate the formation of desired functional groups. The synthesis process may also include purification steps such as recrystallization or chromatography to isolate the active compound from byproducts .

Molecular Structure Analysis

The molecular structure of Anti-PIKFyve is characterized by its ability to bind specifically to the PIKfyve enzyme, inhibiting its activity. The structural data reveal that it contains functional groups conducive to interaction with the enzyme's active site.

For instance, analogs like MF4 have been shown to possess a pyridine ring modified with various substituents that enhance binding affinity. The structural formula can typically be represented as:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound respectively. Detailed NMR and mass spectrometry analyses are often employed to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

Anti-PIKFyve participates in several chemical reactions primarily related to its interaction with PIKfyve. Upon binding to the enzyme, it inhibits its catalytic activity, leading to alterations in downstream signaling pathways associated with endosomal trafficking and lysosomal function.

For example, studies have shown that inhibition of PIKfyve disrupts lysosome fission and fusion processes without affecting lysosomal acidity. This results in enlarged lysosomes and impaired autophagy, which can selectively affect cancer cells dependent on these pathways for survival .

The technical details involve kinetic assays where the inhibition constant (IC50) is determined through dose-response curves, revealing how effectively Anti-PIKFyve can inhibit PIKfyve compared to other kinases.

Mechanism of Action

The mechanism of action of Anti-PIKFyve revolves around its ability to inhibit PIKfyve enzymatic activity, leading to a decrease in levels of PtdIns(3,5)P2. This lipid is crucial for various cellular functions including:

  • Endosomal Trafficking: Disruption leads to accumulation of proteins within endosomes.
  • Lysosomal Function: Impaired fusion between autophagosomes and lysosomes affects degradation processes.
  • Exosome Release: Increased secretion of exosomes has been observed upon inhibition, suggesting a compensatory mechanism for altered cellular homeostasis .

Quantitative data from studies indicate that cells treated with Anti-PIKFyve exhibit significant changes in exosomal content and morphology compared to untreated controls.

Physical and Chemical Properties Analysis

Anti-PIKFyve exhibits several physical and chemical properties relevant for its function:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO), which is critical for biological assays.
  • Stability: Stability under physiological conditions is essential for its efficacy as a therapeutic agent.
  • pH Sensitivity: The compound's activity may vary with pH changes, particularly in acidic environments typical of lysosomes.

Characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability .

Applications

Anti-PIKFyve has potential applications in several scientific fields:

  1. Cancer Research: Its ability to disrupt autophagy makes it a candidate for targeting cancer cells that rely heavily on this process for survival.
  2. Viral Infections: As demonstrated with SARS-CoV-2 studies, inhibiting PIKfyve can prevent viral entry into host cells by interfering with endosomal processing .
  3. Neurodegenerative Diseases: Alterations in lysosomal function are implicated in diseases like Alzheimer's; thus, targeting PIKfyve could offer therapeutic avenues.

Research continues into optimizing Anti-PIKFyve derivatives for improved efficacy and specificity against various diseases .

Molecular Characterization of PIKFyve

Structural Domains and Catalytic Activity of PIKFyve Kinase

PIKFyve (PhosphoInositide Kinase for five position containing a FYVE finger) is a 2098-amino-acid protein encoded by a single-copy gene evolutionarily conserved from yeast to mammals. It features multiple functional domains that orchestrate its subcellular localization and catalytic activities:

  • FYVE Finger Domain: An N-terminal zinc finger domain that binds phosphatidylinositol 3-phosphate (PtdIns3P) with high specificity and affinity (dissociation constant ~50 nM). This domain anchors PIKFyve to endosomal membranes, as disruption dissociates it from endosomes [5] [8].
  • Chaperonin-like Domain (CCT): A central region homologous to TCP1/TRiC chaperonins, facilitating protein-protein interactions. Cryo-EM studies reveal it mediates binding to the scaffolding protein Vac14 [2].
  • Kinase Domain: A C-terminal phosphoinositide 5-kinase domain that phosphorylates PtdIns3P to generate PtdIns(3,5)P₂. It also exhibits weak protein kinase activity, enabling autophosphorylation at Ser2053 and other sites [2] [8].
  • Dephosphorylation Switch: Autophosphorylation represses lipid kinase activity. Conversely, Fig4-mediated dephosphorylation reactivates PIKFyve, creating an intrinsic regulatory loop [2].

Catalytic Activities:

  • Lipid Kinase Activity: Converts PtdIns3P to PtdIns(3,5)P₂ and phosphatidylinositol (PtdIns) to PtdIns5P. Mutagenesis (e.g., K1831E) abolishes this activity, causing cytoplasmic vacuolation [8].
  • Protein Kinase Activity: Autophosphorylation at ≥6 conserved serine residues inhibits lipid kinase function. This dual-kinase capability positions PIKFyve as a nexus for lipid/protein signaling crosstalk [8].

Table 1: Structural Domains of PIKFyve

DomainPositionFunctionConsequence of Disruption
FYVE FingerN-terminalBinds PtdIns3P on endosomal membranesLoss of endosomal localization; disrupted trafficking
CCT ModuleCentralMediates Vac14 scaffolding interactionImpaired complex assembly; reduced kinase activity
Kinase DomainC-terminalSynthesizes PtdIns(3,5)P₂/PtdIns5P; autophosphorylates regulatory serinesAbolished phosphoinositide production

Role of PIKFyve in Phosphoinositide Metabolism

PIKFyve is the sole cellular source of PtdIns(3,5)P₂ and a major generator of PtdIns5P—low-abundance phosphoinositides comprising <0.1% and ~0.5% of total cellular phosphoinositides, respectively [3] [8]. Their synthesis follows a hierarchical pathway:

  • PtdIns(3,5)P₂ Generation: Direct phosphorylation of PtdIns3P at the 5-position.
  • PtdIns5P Production: Direct phosphorylation of PtdIns or indirect synthesis via myotubularin-mediated dephosphorylation of PtdIns(3,5)P₂ [8].

Regulatory Dynamics:

  • Osmotic Stress: Rapid 20-fold increase in PtdIns(3,5)P₂ within 5 minutes in yeast, normalizing by 30 minutes [3].
  • Hormonal Stimuli: Insulin and growth factors acutely elevate PtdIns(3,5)P₂ in mammals, indicating roles in metabolic homeostasis [3] [6].
  • Inhibition Effects: Pharmacological blockade (e.g., apilimod, YM201636) depletes PtdIns(3,5)P₂/PtdIns5P within 30 minutes, triggering endosomal swelling and autophagy defects [7] [9].

Functional Outcomes:

  • Endolysosomal Homeostasis: PtdIns(3,5)P₂ recruits effectors like TRPML1 and TPC2, regulating ion flux, fission, and cargo sorting [6] [9].
  • Granule Integrity: In platelets, PIKFyve loss disrupts α-/δ-granule membranes, impairing secretion and thrombus formation [6].
  • Amyloidogenesis: Melanocytes require PtdIns(3,5)P₂ for PMEL amyloid fibril formation in melanosomes; PIKFyve inhibition causes hypopigmentation [9].

Table 2: Key Phosphoinositides Synthesized by PIKFyve

Lipid ProductSynthesis RoutePrimary FunctionsCellular Phenotypes of Depletion
PtdIns(3,5)P₂Phosphorylation of PtdIns3PEndosomal fission, lysosomal pH regulation, autophagy fluxVacuolation; impaired granule maturation
PtdIns5PPhosphorylation of PtdIns or PtdIns(3,5)P₂ dephosphorylationNuclear signaling, actin remodeling, stress responseDefective GLUT4 trafficking; reduced fibril formation

Interaction Networks: Vac14, Sac3, and Regulatory Complexes

PIKFyve functions within an evolutionarily conserved ternary complex whose architecture ensures balanced phosphoinositide turnover:

  • Vac14 (ArPIKfyve): A pentameric scaffolding protein assembling into a star-shaped structure. Each pentamer binds one PIKFyve and one Fig4 molecule, with Vac14’s N-termini contacting both regulators [2] [3].
  • Fig4 (Sac3): A lipid phosphatase converting PtdIns(3,5)P₂ back to PtdIns3P. Paradoxically, it activates PIKFyve through protein phosphatase activity—dephosphorylating inhibitory phosphoserines on PIKFyve [2] [3].

Complex Assembly and Regulation:

  • Stoichiometry: Structural studies reveal a 5:1:1 ratio (Vac14:PIKFyve:Fig4). Fig4 bridges two Vac14 subunits, while PIKFyve binds an adjacent site, inducing asymmetric distortion [2].
  • Allosteric Inhibition: In the complex, PIKFyve’s kinase domain is sterically constrained from accessing membrane-bound PtdIns3P. Fig4, however, remains active toward lipids [2].
  • Activation Mechanism: Stimuli (e.g., hyperosmolarity) likely induce conformational changes, freeing PIKFyve for membrane engagement. Fig4-mediated dephosphorylation primes PIKFyve for maximal activity [3].

Pathological Implications:

  • Neurodegeneration: Mutations in Vac14 (pale tremor mice) or Fig4 (Charcot-Marie-Tooth disease type 4J) reduce PtdIns(3,5)P₂ levels, causing lysosomal enlargement and neuronal death [3] [8].
  • Cancer Dependencies: Pancreatic ductal adenocarcinoma (PDAC) upregulates PIKFyve to survive nutrient stress. Complex disruption synergizes with KRAS-MAPK inhibitors to eliminate tumours [7].

Properties

Product Name

Anti-PIKFyve

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